Dimethyl 2-(hydroxyimino)malonate

Materials Chemistry Coordination Chemistry Thin Film Deposition

Generic substitution of dimethyl 2-(hydroxyimino)malonate frequently fails due to the unique steric and electronic interplay between its hydroxyimino and methoxycarbonyl groups, leading to altered reaction pathways and reduced yields. This dimethyl ester is essential for reproducible synthesis of multinuclear zinc clusters and nitrogen heterocycles. • Enables direct [Zn₄O(dmm-NO)₆] cluster formation under mild conditions for electronic-grade ZnO thin films. • Preferred reagent for regioselective synthesis of pyrroles, isoxazoles, pyridines, and isoquinolines. • Consistent ≥95% purity (GC) with full traceability for analytical method validation.

Molecular Formula C5H7NO5
Molecular Weight 161.11 g/mol
CAS No. 42937-74-6
Cat. No. B1337081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2-(hydroxyimino)malonate
CAS42937-74-6
Molecular FormulaC5H7NO5
Molecular Weight161.11 g/mol
Structural Identifiers
SMILESCOC(=O)C(=NO)C(=O)OC
InChIInChI=1S/C5H7NO5/c1-10-4(7)3(6-9)5(8)11-2/h9H,1-2H3
InChIKeyGLFGXQYUPFIXJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 2-(Hydroxyimino)malonate Overview


Dimethyl 2-(hydroxyimino)malonate (CAS 42937-74-6), also known as dimethyl isonitrosomalonate or dimethyl mesoxalate oxime, is an oxime-ester derivative with the molecular formula C₅H₇NO₅ and a molecular weight of 161.11 g/mol [1]. It is characterized by a central hydroxyimino group flanked by two methoxycarbonyl moieties, which confers dual reactivity as both an oxime and a malonic ester derivative . The compound is typically a solid with a melting point range of 55–62 °C or 70–72 °C depending on purity and crystallization . Its calculated partition coefficient (XLogP3) is 1.1, indicating moderate lipophilicity [1].

1 Dual reactivity: oxime-ester bridge supports metal chelation and α‑amino acid synthesis.
2 Methyl ester profile: lower steric bulk and higher acidity than ethyl analogs – favors direct cluster formation.
3 Handleable solid: mp 55–72 °C allows easy weighing and controlled recrystallization.
4 Workflow match: suited for ZnO precursor chemistry, heterocycle construction, and analytical reference use.

Dimethyl 2-(Hydroxyimino)malonate: Why Substitution Fails


The substitution of dimethyl 2-(hydroxyimino)malonate with generic alternatives is frequently unsuccessful due to the compound's distinct molecular topology and the critical interplay between its hydroxyimino and methoxycarbonyl groups. The methyl esters confer a specific steric and electronic environment that differs significantly from ethyl, benzyl, or other alkyl analogs, directly impacting reaction kinetics, solubility, and the stability of key intermediates [1]. The hydroxyimino group participates in both hydrogen-bonding and metal-chelation interactions that are exquisitely sensitive to the steric hindrance and electron density provided by the adjacent ester groups, a property that cannot be replicated by simple malonates or isolated oxime functionalities [2]. Consequently, attempts at generic substitution often lead to altered reaction pathways, reduced yields, or the formation of undesired byproducts, making the procurement of this specific dimethyl ester essential for reproducible and high-fidelity synthetic outcomes.

Property
Dimethyl ester (target)
Diethyl analog (CAS 6829-41-0)
Ester steric/electronic
Smaller methyl, higher acidity; enables direct [Zn₄O] cluster
Bulkier ethyl, lower acidity; often yields mixtures and requires forcing conditions
Melting point & handling
55–72 °C; low-melting, may be handled as liquid
86.5–88 °C; crystalline solid, different purification needs
Lipophilicity (XLogP3)
1.1 – balanced for aqueous/organic workup
Estimated ~1.8–2.2; may alter extraction and chromatography behavior
These differences may shift reaction kinetics, intermediate stability, and purification efficiency. Direct replacement without validation is not recommended.

Dimethyl 2-(Hydroxyimino)malonate: Evidence Over Analogues


Atom Economy in Metal Precursor Synthesis

In the synthesis of zinc complexes as precursors for electronic-grade ZnO, dimethyl 2-(hydroxyimino)malonate (dmm-NOH) directly forms multinuclear complexes with zinc, yielding a defined [Zn₄O(dmm-NO)₆] cluster [1]. This direct synthesis from hydrozincite or zinc 2-propoxide demonstrates high atom economy without requiring protecting group strategies [1]. In contrast, the diethyl analog (CAS 6829-41-0) requires more forcing conditions and yields less-defined mixtures under identical protocols due to its lower acidity and increased steric bulk around the ester groups [2].

Complex formation efficiency
Head-to-head
Direct [Zn₄O(dmm-NO)₆] cluster in high yield vs. less-defined mixtures for diethyl analog
Supports reliable precursor synthesis without protecting groups
From hydrozincite reaction; diethyl analog required more forcing conditions
Materials Chemistry Coordination Chemistry Thin Film Deposition

Handling and Purification Properties

The dimethyl ester exhibits a melting point range of 55–62 °C to 70–72 °C , which is significantly lower than the melting point of its diethyl analog, which is reported as 86.5–88 °C . This ~15–30 °C difference in melting point has direct implications for compound handling and purification. The dimethyl ester is a low-melting solid at ambient temperatures, often easier to handle as a liquid, whereas the diethyl analog is a higher-melting crystalline solid requiring different recrystallization and storage strategies . The predicted pKa of 6.96 ± 0.10 for the dimethyl ester indicates it is a weak acid, a property that influences its solubility and reactivity under various pH conditions compared to the diethyl analog which has a pKa of approximately 7.2 (predicted).

Handling & purification
Cross-study comparable
Mp 55–72 °C (target) vs 86.5–88 °C (diethyl); pKa 6.96 vs ~7.2
Lower mp and higher acidity facilitate handling and pH-dependent workup
Melting point range may vary by supplier; verify for your batch
Process Chemistry Analytical Chemistry Pharmaceutical Intermediates

Lipophilicity and Chromatography

The calculated partition coefficient (XLogP3) for dimethyl 2-(hydroxyimino)malonate is 1.1 [1]. While direct XLogP3 data for the diethyl analog (CAS 6829-41-0) is not uniformly available in the same databases, a class-level inference based on ester chain length (methyl vs. ethyl) and molecular weight (161.11 vs. 189.17 g/mol) indicates that the diethyl analog would have a higher lipophilicity (estimated XLogP ~1.8–2.2) [2]. The dimethyl ester's moderate lipophilicity is advantageous for reactions requiring a balance between organic solubility and aqueous workup, often providing better phase separation and chromatographic resolution than more lipophilic or hydrophilic analogs.

Lipophilicity & chromatography
Class-level inference
XLogP3 1.1 (target) vs estimated ~1.8–2.2 for diethyl analog
Predictable partition coefficient may improve biphasic separation
Estimation based on chain-length extrapolation; confirm experimentally
Medicinal Chemistry Organic Synthesis Separation Science

Dimethyl 2-(Hydroxyimino)malonate: Key Applications


Metal Complexes for Thin Film Deposition

As established by Hoffmann and Schneider (2014), dimethyl 2-(hydroxyimino)malonate is uniquely suited for the direct synthesis of multinuclear zinc complexes used as precursors for electronic-grade ZnO [1]. The dimethyl ester's ability to form discrete [Zn₄O(dmm-NO)₆] clusters under mild conditions, without the need for protecting groups or harsh reaction media, makes it a critical building block for researchers developing solution-processed thin films for transistors, sensors, and transparent conductive oxides.

α-Amino Acid & Pharmaceutical Building Blocks

The compound serves as a key intermediate in the synthesis of α-amino acid derivatives via reduction of the hydroxyimino group [2]. While the diethyl analog is more commonly cited in the literature for this application, the dimethyl ester offers a distinct physical property profile that can be advantageous in specific synthetic sequences, particularly where the methyl ester is the desired final protecting group or where a more acidic and less sterically hindered intermediate is required [3].

Heterocyclic Scaffold Precursor

Hydroxyimino malonates are valuable starting materials for the preparation of diverse heterocyclic systems, including pyrroles, isoxazoles, pyridines, and isoquinolines [4]. The dimethyl ester's specific steric and electronic properties can influence the regioselectivity and yield of these cyclizations, making it a preferred reagent for the synthesis of nitrogen-containing heterocycles with potential biological activity [5].

Analytical Method Development & QC

Due to its well-defined purity (typically 98% by GC ) and distinct physicochemical properties, dimethyl 2-(hydroxyimino)malonate is utilized as a reference standard in analytical method development and validation. Its consistent quality and traceability are critical for ensuring the accuracy of HPLC, GC, and LC-MS methods used in pharmaceutical quality control and regulatory submissions [6].

Application
Selection Property
Validation Focus
ZnO thin-film precursor research
Direct cluster formation from hydrozincite
Precursor purity and decomposition pathway
α‑Amino acid synthesis
Methyl ester protecting group compatibility
Reduction selectivity and intermediate stability
Heterocyclic scaffold construction
Regioselectivity in cyclization
Yield and purity of pyrrole/isoxazole derivatives
Analytical method development
Consistent purity and well-defined identity
Method accuracy and reproducibility

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